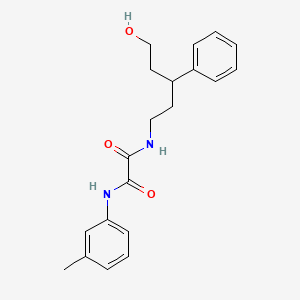![molecular formula C16H19N3O2 B2508806 1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]butan-1-one CAS No. 2097893-84-8](/img/structure/B2508806.png)
1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]butan-1-one is a synthetic organic compound that features a quinoxaline moiety linked to a pyrrolidine ring via an ether linkage, with a butanone group attached to the pyrrolidine nitrogen
Mechanism of Action
Target of Action
The primary target of 1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]butan-1-one is phosphodiesterase 10A (PDE10) . PDE10 is an enzyme that plays a crucial role in cellular signal transduction by degrading cyclic nucleotides .
Mode of Action
This compound acts as a potent and selective inhibitor of PDE10 . By inhibiting PDE10, it prevents the degradation of cyclic nucleotides, leading to an increase in their intracellular concentrations . This can result in the modulation of the signaling pathways that are regulated by these cyclic nucleotides .
Biochemical Pathways
The inhibition of PDE10 by this compound can affect various biochemical pathways. For instance, it can enhance basic auditory information processing in rats . Additionally, it has been found to suppress the growth of human non-small cell lung cancer (NSCLC) cell lines .
Pharmacokinetics
Similar compounds with a pyrrolidine ring have been found to have good absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The inhibition of PDE10 by this compound can lead to various molecular and cellular effects. For example, it has been found to suppress tumor cell growth . It can also reverse the RO-4-1284-induced sedation and catalepsy .
Biochemical Analysis
Biochemical Properties
1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]butan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can influence the compound’s stability and reactivity in biochemical environments .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to altered cellular responses. Additionally, it can affect the expression of specific genes, thereby influencing protein synthesis and cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target molecules, affecting their activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it can remain stable under certain conditions, but may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular functions, which can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular functions or protection against certain diseases. At higher doses, it can cause toxic or adverse effects, including cellular damage or organ toxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can be metabolized by liver enzymes, leading to the formation of active or inactive metabolites. These metabolic processes can affect the compound’s bioavailability and overall efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cells, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound can influence its concentration at the target sites and, consequently, its biological activity.
Subcellular Localization
The subcellular localization of this compound is essential for its function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization can affect its activity and interactions with other biomolecules. For example, if the compound localizes to the nucleus, it may influence gene expression by interacting with nuclear proteins .
Preparation Methods
The synthesis of 1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]butan-1-one typically involves the following steps:
Formation of the Quinoxaline Moiety: The quinoxaline ring can be synthesized through the condensation of o-phenylenediamine with a dicarbonyl compound such as glyoxal.
Ether Linkage Formation: The quinoxaline derivative is then reacted with a pyrrolidine derivative to form the ether linkage. This step often requires the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide.
Attachment of the Butanone Group: The final step involves the alkylation of the pyrrolidine nitrogen with a butanone derivative, typically using an alkyl halide in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, often employing continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the quinoxaline ring to tetrahydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoxaline ring, especially at positions ortho to the nitrogen atoms, using reagents like sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]butan-1-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers study its effects on cellular pathways and its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]butan-1-one can be compared with other similar compounds, such as:
1-(Quinoxalin-2-yloxy)pyrrolidine: Lacks the butanone group, which may affect its biological activity and solubility.
1-[3-(Quinoxalin-2-yloxy)piperidin-1-yl]butan-1-one: Contains a piperidine ring instead of a pyrrolidine ring, which may alter its pharmacokinetic properties.
Quinoxaline derivatives: Various quinoxaline derivatives with different substituents can be compared to highlight the unique properties conferred by the pyrrolidine and butanone groups.
These comparisons help to understand the structure-activity relationships and the unique features of this compound.
Properties
IUPAC Name |
1-(3-quinoxalin-2-yloxypyrrolidin-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-2-5-16(20)19-9-8-12(11-19)21-15-10-17-13-6-3-4-7-14(13)18-15/h3-4,6-7,10,12H,2,5,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJDEBGTUXEJGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCC(C1)OC2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
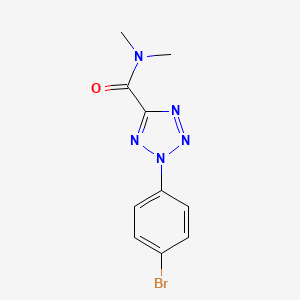
![methyl 4-({[6-(furan-2-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate](/img/structure/B2508724.png)
![tert-Butyl 1-fluoro-5-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B2508725.png)
![N-[4-(4-Ethoxypiperidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2508726.png)
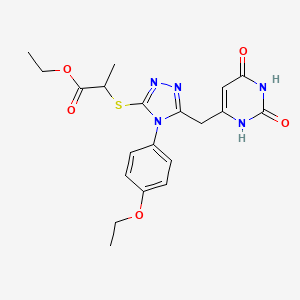
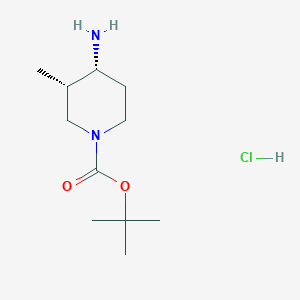
![2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2508732.png)

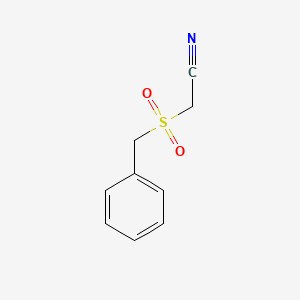
![(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2508740.png)
![N1-[2-(trifluoromethyl)phenyl]benzene-1,2-diamine](/img/structure/B2508742.png)
![2-({1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2508743.png)
![3'-Nitro[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B2508745.png)
